molecular formula C16H13ClFN3OS B11092086 2-Chloro-5-fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-benzonitrile

2-Chloro-5-fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-benzonitrile

Cat. No.: B11092086
M. Wt: 349.8 g/mol
InChI Key: FYWHOGNIYYPQON-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-[4-(2-thienylcarbonyl)piperazino]benzonitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chloro, fluoro, and thienylcarbonyl group attached to a piperazino-benzonitrile core. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-4-[4-(2-thienylcarbonyl)piperazino]benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-fluorobenzonitrile with 4-(2-thienylcarbonyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-[4-(2-thienylcarbonyl)piperazino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-5-fluoro-4-[4-(2-thienylcarbonyl)piperazino]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-4-[4-(2-thienylcarbonyl)piperazino]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thienylcarbonyl and piperazino groups in 2-chloro-5-fluoro-4-[4-(2-thienylcarbonyl)piperazino]benzonitrile imparts unique chemical properties, such as enhanced reactivity and potential biological activity. These features distinguish it from other similar compounds and make it valuable for specific research and industrial applications .

Properties

Molecular Formula

C16H13ClFN3OS

Molecular Weight

349.8 g/mol

IUPAC Name

2-chloro-5-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]benzonitrile

InChI

InChI=1S/C16H13ClFN3OS/c17-12-9-14(13(18)8-11(12)10-19)20-3-5-21(6-4-20)16(22)15-2-1-7-23-15/h1-2,7-9H,3-6H2

InChI Key

FYWHOGNIYYPQON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C(=C2)Cl)C#N)F)C(=O)C3=CC=CS3

Origin of Product

United States

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